molecular formula C22H21N3O2S3 B2937543 3-(4-ethoxyphenyl)-6-methyl-5-((4-methylbenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1114604-35-1

3-(4-ethoxyphenyl)-6-methyl-5-((4-methylbenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No. B2937543
CAS RN: 1114604-35-1
M. Wt: 455.61
InChI Key: WPKLJZZCSVAPCN-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-6-methyl-5-((4-methylbenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C22H21N3O2S3 and its molecular weight is 455.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

Research has shown that thiazolopyrimidinone derivatives exhibit potent antitumor activities. For example, Hafez and El-Gazzar (2017) synthesized a series of thieno[3,2-d]pyrimidine derivatives, demonstrating significant anticancer activity against human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cells (Hafez & El-Gazzar, 2017). Such studies suggest that modifying the thiazolopyrimidinone scaffold can lead to compounds with significant biological efficacy.

Herbicidal Activities

Compounds structurally related to thiazolopyrimidin-7(6H)-ones have also shown potential in agricultural applications. Liang et al. (2007) designed and synthesized novel fluorine-containing thiazolopyrimidin-7(6H)-ones with significant herbicidal activities against the root growth of rape and barnyard grass (Liang et al., 2007). This demonstrates the compound's potential utility in developing new agrochemicals.

Antimicrobial and Antibacterial Activity

The structural versatility of thiazolopyrimidinone derivatives enables their application in discovering new antimicrobial agents. Gomha et al. (2018) synthesized [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones with notable antimicrobial activities, highlighting the potential of thiazolopyrimidinone derivatives in combating microbial infections (Gomha et al., 2018).

Antiparkinsonian Activity

Additionally, thiazolopyrimidinone derivatives have been evaluated for their neurological benefits. Azam et al. (2009) reported on the synthesis of urea and thiourea derivatives of thiazolopyrimidinones with significant antiparkinsonian activity in haloperidol-induced catalepsy models (Azam et al., 2009). This suggests potential applications in neurodegenerative disease research and therapy.

properties

IUPAC Name

3-(4-ethoxyphenyl)-6-methyl-5-[(4-methylphenyl)methylsulfanyl]-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S3/c1-4-27-17-11-9-16(10-12-17)25-19-18(30-22(25)28)20(26)24(3)21(23-19)29-13-15-7-5-14(2)6-8-15/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKLJZZCSVAPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC4=CC=C(C=C4)C)C)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-ethoxyphenyl)-6-methyl-5-((4-methylbenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one

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